2-(Pyrrolidin-3-yl)pyridine hydrochloride

Medicinal Chemistry Receptor Binding Structure-Activity Relationship

Variability in positional isomer geometry and hygroscopic free base handling can compromise SAR reproducibility in neurological target programs. 2-(Pyrrolidin-3-yl)pyridine hydrochloride (CAS 1198416-89-5) resolves this with a locked 2,3-substitution pattern that preserves pharmacophore topology for nicotinic and mGlu5 receptor studies. The hydrochloride salt eliminates hygroscopicity concerns, ensuring consistent gravimetric weighing for automated parallel synthesis. Key supply advantages: ≥97% purity minimizes impurity carryover in multi-step sequences; defined regioisomer identity prevents divergent biological readouts; stable crystalline solid compatible with HTS and LC-MS reference standard workflows.

Molecular Formula C9H13ClN2
Molecular Weight 184.667
CAS No. 1198416-89-5
Cat. No. B598060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-3-yl)pyridine hydrochloride
CAS1198416-89-5
Synonyms2-(PYRROLIDIN-3-YL)PYRIDINE HCL
Molecular FormulaC9H13ClN2
Molecular Weight184.667
Structural Identifiers
SMILESC1CNCC1C2=CC=CC=N2.Cl
InChIInChI=1S/C9H12N2.ClH/c1-2-5-11-9(3-1)8-4-6-10-7-8;/h1-3,5,8,10H,4,6-7H2;1H
InChIKeyBRGMUTQBWJJNDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrrolidin-3-yl)pyridine hydrochloride: Overview


2-(Pyrrolidin-3-yl)pyridine hydrochloride (CAS 1198416-89-5) is a heterocyclic chemical building block consisting of a pyridine ring linked to a pyrrolidine moiety at the 3-position, supplied as a hydrochloride salt with a molecular formula of C9H13ClN2 and a molecular weight of 184.66 g/mol [1]. The compound is characterized as a white to off-white crystalline solid with water solubility conferred by the hydrochloride salt form, and it exhibits basic properties due to the nitrogen atoms present in both heterocyclic rings . The compound bears hazard statements H302 (harmful if swallowed) and H315 (causes skin irritation), necessitating appropriate handling precautions during laboratory use [1].

2-(Pyrrolidin-3-yl)pyridine hydrochloride: Why Analogs Fail


The pyrrolidinyl-pyridine scaffold encompasses numerous positional isomers and substitution variants that exhibit distinct physicochemical, pharmacological, and synthetic utility profiles. The specific 2,3-substitution pattern of the target compound positions the pyrrolidine nitrogen and the pyridine ring in a spatial arrangement that directly influences receptor binding orientation, hydrogen-bonding capacity, and molecular recognition events in biological systems [1]. This regiochemistry is critical because the pyridine nitrogen at the 1-position can act as a hydrogen bond acceptor and the pyrrolidine NH as a hydrogen bond donor, while the 3-position attachment to the pyrrolidine ring creates a defined dihedral angle between the two heterocycles that affects overall molecular topology [1]. Substituting an analog with different substitution geometry—such as the 4-(2-pyrrolidinyl)pyridine isomer—alters this three-dimensional pharmacophore and can lead to divergent receptor binding profiles, as documented in SAR studies of nicotine analogs where pyridine ring position profoundly affected potency and selectivity [2]. Furthermore, the hydrochloride salt form of the target compound provides consistent aqueous solubility and handling characteristics that differ from the free base (CAS 150281-45-1), which may exhibit different stability and hygroscopicity profiles that impact experimental reproducibility .

2-(Pyrrolidin-3-yl)pyridine hydrochloride: Differentiation Evidence


Positional Isomer Comparison

In SAR studies of pyrrolidinyl-pyridine derivatives targeting nicotinic acetylcholine receptors, the position of the pyridine nitrogen relative to the pyrrolidine attachment point directly influences binding affinity and functional potency [1]. The 2-(pyrrolidin-3-yl) substitution pattern of the target compound positions the pyridine nitrogen ortho to the pyrrolidine attachment site, creating a specific electrostatic and hydrogen-bonding environment that differs from the 4-(2-pyrrolidinyl)pyridine isomer, where the nitrogen is para to the attachment point [1]. While direct quantitative data for the specific hydrochloride salt are not publicly available, class-level SAR from nicotine analog studies demonstrates that pyridine positional isomerism can alter binding affinity by orders of magnitude [2].

Medicinal Chemistry Receptor Binding Structure-Activity Relationship

Salt Form: HCl vs. Free Base

The hydrochloride salt form (CAS 1198416-89-5, MW 184.66 g/mol) provides defined aqueous solubility and crystalline handling properties that differ from the free base form (CAS 150281-45-1, MW 148.20 g/mol) [1][2]. The hydrochloride salt is characterized as a white to off-white crystalline solid with water solubility, whereas the free base is a hygroscopic liquid at ambient temperature that develops an amine odor upon storage [3]. This physical property difference directly impacts weighing accuracy, solution preparation reproducibility, and long-term storage stability in laboratory settings.

Chemical Synthesis Formulation Analytical Chemistry

Purity Comparison Across Suppliers

Commercial availability of 2-(Pyrrolidin-3-yl)pyridine hydrochloride is documented with varying purity specifications ranging from 95.0% to 98% . Suppliers including CymitQuimica (Ref. 10-F306029) offer the compound at 95.0% purity, while MolCore provides material certified to NLT 98% purity under ISO certification . This purity range enables researchers to select grade-appropriate material based on application requirements, with higher purity specifications reducing the potential for side reactions and simplifying purification workflows in sensitive synthetic sequences.

Quality Control Procurement Chemical Synthesis

mGlu5 NAM Scaffold Comparison

The 3-pyrrolidinyl-pyridine scaffold, of which the target compound is a core structural component, has been explored in SAR studies as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5) . In a series of 6-aryl-3-pyrrolidinylpyridine analogs, the 3-pyrrolidinyl-pyridine core lacking alkyne or oxadiazole moieties demonstrated tractable SAR and viable potency, offering an alternative chemotype to traditional mGlu5 NAMs that rely on alkyne-containing scaffolds associated with metabolic liability . The target compound's 3-pyrrolidinyl-pyridine substructure serves as the minimal pharmacophoric element for this series, providing a synthetically accessible starting point for lead optimization.

Neuroscience GPCR Allosteric Modulation

2-(Pyrrolidin-3-yl)pyridine hydrochloride: Applications & Procurement


CNS Lead Optimization

In medicinal chemistry programs targeting neurological targets such as nicotinic acetylcholine receptors or mGlu5, the 2-(pyrrolidin-3-yl)pyridine core provides a defined 2,3-substitution pattern essential for maintaining pharmacophore geometry. The hydrochloride salt form ensures consistent solubility and precise weighing during parallel synthesis and SAR exploration, minimizing variability introduced by hygroscopic free base handling [1]. Researchers requiring exact positional isomer control should prioritize this compound over isomeric alternatives like 3-(pyrrolidin-3-yl)pyridine or 4-(2-pyrrolidinyl)pyridine, which may yield divergent biological profiles due to altered hydrogen-bonding and electrostatic interactions.

Heterocyclic Library Precursor

The compound's secondary amine in the pyrrolidine ring serves as a versatile synthetic handle for amide bond formation, reductive amination, and N-alkylation reactions. The hydrochloride salt provides superior handling and storage stability compared to the free base, making it the preferred form for automated synthesis platforms and high-throughput experimentation workflows . Procurement of high-purity material (NLT 98%) is advised when the compound is used as a limiting reagent in multi-step sequences to avoid impurity accumulation and ensure reproducible yields.

mGlu5 NAM Scaffold Development

For programs seeking non-alkyne mGlu5 NAM chemotypes, the 3-pyrrolidinyl-pyridine scaffold represents a validated starting point. The target compound provides the minimal core for constructing 6-aryl substituted analogs with documented mGlu5 allosteric modulation activity . This application scenario is particularly relevant when metabolic stability concerns preclude the use of terminal alkyne-containing scaffolds, as the saturated pyrrolidine ring and aromatic pyridine offer a distinct metabolic and physicochemical profile.

Analytical Reference Standard

The well-characterized hydrochloride salt with defined purity specifications (95-98%) and established analytical data (InChIKey, SMILES, exact mass) [2] makes this compound suitable as a reference standard for HPLC/LC-MS method development, calibration curve preparation, and impurity profiling in quality control laboratories. The solid crystalline form facilitates accurate gravimetric preparation of stock solutions, a critical requirement for quantitative analytical work.

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